Histidine, N-acetyl-2-(4-bromophenylazo)-, methyl ester
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Overview
Description
Histidine, N-acetyl-2-(4-bromophenylazo)-, methyl ester is a complex organic compound that contains a total of 41 bonds, including 25 non-hydrogen bonds, 11 multiple bonds, and 7 rotatable bonds . The molecule also features 5 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 2 imines (aliphatic) . This compound is notable for its intricate structure and diverse functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Histidine, N-acetyl-2-(4-bromophenylazo)-, methyl ester can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically employs organoboron reagents under mild and functional group-tolerant conditions . The preparation of the compound involves the coupling of a bromophenylazo group with an acetylated histidine derivative, followed by esterification to form the final product .
Chemical Reactions Analysis
Histidine, N-acetyl-2-(4-bromophenylazo)-, methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Histidine, N-acetyl-2-(4-bromophenylazo)-, methyl ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a probe for studying enzyme mechanisms and protein interactions . In medicine, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities . Industrially, it is utilized in the production of dyes and pigments due to its azo group .
Mechanism of Action
The mechanism of action of Histidine, N-acetyl-2-(4-bromophenylazo)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form aromatic amines, which can then interact with enzymes and proteins . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Histidine, N-acetyl-2-(4-bromophenylazo)-, methyl ester can be compared with other similar compounds, such as other azo compounds and histidine derivatives . Similar compounds include Histidine, N-acetyl-2-(4-chlorophenylazo)-, methyl ester and Histidine, N-acetyl-2-(4-nitrophenylazo)-, methyl ester . These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity . The presence of the bromophenylazo group in this compound makes it unique and imparts specific properties that distinguish it from other related compounds .
Properties
CAS No. |
39037-18-8 |
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Molecular Formula |
C15H16BrN5O3 |
Molecular Weight |
394.22 g/mol |
IUPAC Name |
methyl 2-acetamido-3-[2-[(4-bromophenyl)diazenyl]-1H-imidazol-5-yl]propanoate |
InChI |
InChI=1S/C15H16BrN5O3/c1-9(22)18-13(14(23)24-2)7-12-8-17-15(19-12)21-20-11-5-3-10(16)4-6-11/h3-6,8,13H,7H2,1-2H3,(H,17,19)(H,18,22) |
InChI Key |
WHCFFJSVQBXYEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CN=C(N1)N=NC2=CC=C(C=C2)Br)C(=O)OC |
Origin of Product |
United States |
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